molecular formula C8H4F3NO5 B6358361 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid CAS No. 2301855-99-0

2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid

Cat. No.: B6358361
CAS No.: 2301855-99-0
M. Wt: 251.12 g/mol
InChI Key: DORBEYQZLWXHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the trifluoromethyl group (-CF3) imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines depending on the extent of reduction.

Scientific Research Applications

2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups attached to pyridine rings.

    Trifluoromethylbenzenes: Aromatic compounds with trifluoromethyl substituents.

    Trifluoromethylketones: Ketones with trifluoromethyl groups.

Uniqueness

2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid is unique due to its specific structural arrangement, which combines the trifluoromethyl group with a pyridine ring and carboxylic acid functionalities. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-3,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO5/c9-8(10,11)4-2(6(14)15)1-3(7(16)17)5(13)12-4/h1H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORBEYQZLWXHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1C(=O)O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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